molecular formula C13H15NO3 B587672 (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 CAS No. 156451-08-0

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

Cat. No. B587672
CAS RN: 156451-08-0
M. Wt: 236.285
InChI Key: WHOBYFHKONUTMW-DCLJDFQTSA-N
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Description

-(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 (BPO-d3) is an important synthetic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also known as a chiral building block, a type of molecule used to create other molecules with specific properties. BPO-d3 is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Chiral Auxiliary Applications

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 serves as a chiral auxiliary in the synthesis of complex molecules. Chiral auxiliaries are pivotal in asymmetric synthesis, allowing for the generation of enantiomerically enriched compounds through selective reactions. The research by Smith et al. (2008) highlights the use of a 4-benzyl-2-oxazolidinone chiral auxiliary in acylation, diastereoselective alkylation, and cleavage processes to produce high-purity enantiomeric compounds (Smith, D. P. Richardson, G. Truran, K. Belecki, & M. Onishi, 2008).

Synthetic Methodologies

The compound has been utilized in the synthesis of novel structures through various organic reactions. For instance, the preparation and characterization of 2-oxazolidinone derivatives and their thermal behavior were studied, revealing insights into the stability and fragmentation mechanisms of these compounds, as reported by Shimasaki et al. (1990) (Shimasaki, C., S. Hayase, A. Murai, J. Takai, E. Tsukurimichi, & T. Yoshimura, 1990).

Antimicrobial Activity

The oxazolidinone framework, including derivatives like (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3, has been explored for its potential antimicrobial properties. Devi et al. (2013) synthesized novel oxazolidinone derivatives with reported antimicrobial activities, indicating the potential of these compounds as pharmaceutical agents (Devi, K., Y. Asmat, S. Jain, S. Sharma, & J. Dwivedi, 2013).

Biofilm Inhibition

The structure has been linked to biofilm inhibition capabilities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Edwards et al. (2017) discovered that 5-benzylidene-4-oxazolidinones, closely related to the compound , significantly inhibit MRSA biofilm formation, suggesting a novel application in combating biofilm-associated infections (Edwards, G. A., N. V. Shymanska, & J. Pierce, 2017).

properties

IUPAC Name

(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBYFHKONUTMW-DCLJDFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747136
Record name (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

CAS RN

156451-08-0
Record name (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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